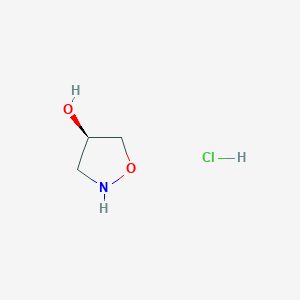

(R)-Isoxazolidin-4-ol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R)-1,2-oxazolidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCWGQYEQKYRDO-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CON1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CON1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338464-48-5 | |

| Record name | (4R)-1,2-oxazolidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (R)-Isoxazolidin-4-ol Hydrochloride: A Chiral Building Block for Drug Discovery

Abstract

(R)-Isoxazolidin-4-ol hydrochloride (CAS 338464-48-5) is a versatile, chiral heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid, five-membered isoxazolidine core, decorated with a hydroxyl group at a defined stereocenter, presents a unique three-dimensional scaffold for the synthesis of complex molecular architectures. The isoxazolidine motif is considered a "privileged structure," frequently found in bioactive molecules and natural products, capable of engaging in specific interactions with biological targets.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties, stereoselective synthesis, analytical characterization, and applications of this important chiral intermediate. The causality behind synthetic strategies and analytical choices is explored to provide field-proven insights for its practical application.

Physicochemical Properties and Handling

This compound is a stable, solid material typically supplied with a purity of 95-97%.[2][3] Its fundamental properties are summarized in the table below. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free base form.

| Property | Value | Reference(s) |

| CAS Number | 338464-48-5 | [2][3][4] |

| Molecular Formula | C₃H₈ClNO₂ | [2][3] |

| Molecular Weight | 125.55 g/mol | [2][3] |

| Synonyms | (R)-4-Hydroxyisoxazolidine HCl, O[C@@H]1CNOC1.[H]Cl | [3] |

| Appearance | Solid (form may vary) | N/A |

| Purity | ≥95% | [2] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) | [3][4] |

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[5] Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye/face protection, and appropriate clothing. Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor immediately.

Stereoselective Synthesis

The synthesis of enantiomerically pure isoxazolidin-4-ols is a key challenge that leverages modern asymmetric synthesis techniques. While numerous methods exist for creating isoxazolidine rings, primarily through 1,3-dipolar cycloaddition reactions, this guide details a robust and adaptable strategy for producing 3-unsubstituted isoxazolidin-4-ols based on the work of Fischer et al.[6][7][8] This approach utilizes a stereoselective hydroboration–oxidation of a 2,3-dihydroisoxazole precursor. The chirality is typically introduced via an asymmetric cycloaddition or by using a chiral starting material to form the precursor.

Conceptual Synthetic Workflow

The overall strategy involves two main phases: the formation of a key 2,3-dihydroisoxazole intermediate and its subsequent stereoselective functionalization to introduce the C4-hydroxyl group.

Caption: General workflow for the synthesis of (R)-Isoxazolidin-4-ol.

Detailed Experimental Protocol (Adapted Methodology)

This protocol is adapted from established procedures for the synthesis of related isoxazolidin-4-ols and should be considered a representative method.[6][8][9] Optimization may be required depending on the specific substrates and scale.

Step 1: Synthesis of 2,3-Dihydroisoxazole Precursor The synthesis begins with the 1,3-dipolar cycloaddition of a suitable nitrone with an alkene dipolarophile, often catalyzed by a chiral Lewis acid or organocatalyst to install the desired stereochemistry. This is typically followed by an elimination step to form the double bond of the 2,3-dihydroisoxazole ring.

Step 2: trans-Stereoselective Hydroboration–Oxidation This step introduces the hydroxyl group at the C4 position with high stereocontrol.

-

Inert Atmosphere: To a flame-dried, round-bottom flask under an argon atmosphere, add the 2,3-dihydroisoxazole precursor (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Hydroboration: Add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.1 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for consumption of the starting material.

-

Oxidation: Cool the mixture back to 0 °C. Cautiously add a 3 M aqueous solution of sodium hydroxide (NaOH) (3.0 equiv), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) (3.0 equiv), ensuring the internal temperature does not rise significantly.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir vigorously for 12-16 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (silica gel, typical eluents include hexane/ethyl acetate mixtures) to yield the pure isoxazolidin-4-ol free base.

Step 3: Conversion to Hydrochloride Salt

-

Dissolution: Dissolve the purified (R)-Isoxazolidin-4-ol free base in anhydrous diethyl ether or ethyl acetate.

-

Precipitation: Cool the solution to 0 °C and add a solution of HCl in diethyl ether (~2 M, 1.1 equiv) dropwise with stirring.

-

Isolation: A white precipitate will form. Continue stirring for 30 minutes at 0 °C. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, stereochemistry, and purity of this compound. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For (R)-Isoxazolidin-4-ol, both ¹H and ¹³C NMR are critical.

-

¹H NMR: The proton spectrum provides information on the chemical environment of each hydrogen atom. Key expected signals include:

-

A multiplet for the proton at the hydroxyl-bearing carbon (H4). Its chemical shift and coupling constants to adjacent protons (H3 and H5) are diagnostic for confirming the structure and relative stereochemistry.

-

Distinct signals for the diastereotopic protons at the C3 and C5 positions. The protons on carbons adjacent to the heteroatoms (oxygen and nitrogen) will be shifted downfield.[10][11]

-

A broad signal for the hydroxyl (-OH) and amine (N-H, as ammonium) protons, which are exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum will show three distinct signals for the C3, C4, and C5 carbons of the heterocyclic ring. The chemical shift of C4 will be indicative of a carbon attached to a hydroxyl group, while C3 and C5 will be influenced by the adjacent nitrogen and oxygen atoms.

Other Analytical Techniques

| Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the free base (C₃H₇NO₂) at m/z = 89.05, plus or minus protonation, should be observed. |

| Infrared (IR) Spectroscopy | Identifies functional groups. | Broad O-H and N-H stretching bands (~3400-3200 cm⁻¹), C-H stretching (~2900 cm⁻¹), and C-O stretching (~1100-1000 cm⁻¹) are expected. |

| Chiral HPLC | Determines enantiomeric purity (enantiomeric excess, ee). | Using a suitable chiral stationary phase, the (R)- and (S)-enantiomers can be resolved into two distinct peaks, allowing for accurate quantification of the ee. |

| Elemental Analysis | Confirms the elemental composition (C, H, N, Cl). | The experimentally determined percentages of each element should match the theoretical values for the C₃H₈ClNO₂ formula. |

Applications in Drug Discovery and Medicinal Chemistry

The value of this compound lies in its identity as a chiral building block. The incorporation of defined stereocenters is a cornerstone of modern drug design, as the biological activity of enantiomers can differ significantly.[12]

A Privileged Chiral Scaffold

The isoxazolidine ring system is a bioisostere for other five-membered rings like prolinol and tetrahydrofuran, but with unique electronic and conformational properties. The 4-hydroxyisoxazolidine motif, in particular, serves as a crucial pharmacophore in various natural products and drug candidates.[1][12] The hydroxyl group provides a key hydrogen bonding donor/acceptor site, while the rest of the ring acts as a rigid scaffold to orient other substituents in a precise spatial arrangement for optimal target binding.

Synthetic Utility

(R)-Isoxazolidin-4-ol is a versatile intermediate for further synthetic elaboration. The hydroxyl and amine functionalities can be selectively protected and derivatized, allowing for the construction of more complex molecules.

Caption: Synthetic pathways from (R)-Isoxazolidin-4-ol.

Key transformations include:

-

N-Protection: The secondary amine can be protected (e.g., as a Boc-carbamate) to allow for selective chemistry at the hydroxyl group.[13][14]

-

O-Functionalization: The hydroxyl group can be acylated, alkylated, or activated (e.g., as a mesylate) for nucleophilic displacement, introducing further diversity.

-

Reductive N-O Bond Cleavage: A hallmark reaction of isoxazolidines is the cleavage of the weak N-O bond (e.g., via catalytic hydrogenation) to unmask a 1,3-amino alcohol functionality, a common structural motif in pharmaceuticals.[1][15]

These pathways enable the use of (R)-Isoxazolidin-4-ol as a precursor for chiral amino alcohols, substituted pyrrolidines, and other complex heterocyclic systems that are central to the development of novel therapeutics, including antiviral, antibacterial, and anticancer agents.[16]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the synthesis of stereochemically defined molecules. Its rigid core, combined with strategically placed functional groups, provides a reliable platform for medicinal chemists to explore chemical space with precision and confidence. A thorough understanding of its synthesis, characterization, and synthetic potential, as outlined in this guide, is crucial for leveraging this valuable building block to its full potential in the pursuit of next-generation therapeutics.

References

-

Dikošová L, Laceková J, Záborský O, Fischer R. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry. 2020;16:1313-1319. [Link]

-

Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. ResearchGate. [Link]

-

Dikošová L, Laceková J, Záborský O, Fischer R. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry. 2020;16:1313-1319. [Link]

-

This compound. Lead Sciences. [Link]

-

Scheme 1: Synthetic approach towards isoxazolidin-4-ols via the... ResearchGate. [Link]

-

Yu Y, Cao X, Wang Y, et al. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules. 2024;29(15):3454. [Link]

-

Jurčík V, Fischer R. Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation. Beilstein Journal of Organic Chemistry. 2021;17:2311-2317. [Link]

-

This compound, 97+%. 3ASenrise. [Link]

-

Khadse S, Chaudhari P. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal. 2015;10(4):132-135. [Link]

-

Drugs and natural products containing 4-substituted isoxazolidine rings. ResearchGate. [Link]

-

Yu Y, Cao X, Wang Y, et al. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI. [Link]

-

Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]

-

Rapid Synthesis and Antimicrobial Activity of Novel 4-Oxazolidinone Heterocycles. MDPI. [Link]

-

Synthesis of homochiral dihydroxy-4-nitroisoxazolines via one-pot asymmetric dihydroxylation-reduction. Organic Letters. 2008;10(9):1807-10. [Link]

-

Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. 2022;99:274-285. [Link]

-

Chemical shifts. University of Regensburg. [Link]

-

Kumar R, Parvin T, Sahu V, et al. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomedical Science. 2022;29(1):83. [Link]

-

Wang Y, Zhang X, Zhao W, et al. Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules. 2023;28(23):7899. [Link]

-

Jurčík V, Fischer R. Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation. Beilstein Journal of Organic Chemistry. 2021;17:2311-2317. [Link]

-

Synthetic strategies to prepare the isoxazolidine ring. ResearchGate. [Link]

-

Supporting Information: Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journals. [Link]

-

Table 3. 1 H-NMR spectral data: the chemical shift values (δH, ppm)... ResearchGate. [Link]

-

Synthesis and Late-Stage Modification of (−)-Doliculide Derivatives Using Matteson's Homologation Approach. Molecules. 2024;29(8):1733. [Link]

Sources

- 1. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound ee | CymitQuimica [cymitquimica.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. This compound CAS#: 338464-48-5 [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation [beilstein-journals.org]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. thieme-connect.de [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. tsijournals.com [tsijournals.com]

- 14. orgsyn.org [orgsyn.org]

- 15. Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for (R)-Isoxazolidin-4-ol hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-Isoxazolidin-4-ol hydrochloride

As a foundational chiral building block in medicinal chemistry, this compound serves as a critical synthon for a variety of pharmaceutical candidates. Its stereochemistry and bifunctional nature, containing both a hydroxyl group and a secondary amine within a heterocyclic scaffold, make it a versatile starting material. A thorough understanding of its structural and electronic properties is paramount for its effective use in drug design and development. Spectroscopic analysis provides the definitive fingerprint for molecular structure confirmation, purity assessment, and reaction monitoring.

Molecular Structure and Physicochemical Properties

This compound is the salt form of the parent compound, (R)-Isoxazolidin-4-ol. The protonation of the nitrogen atom by hydrochloric acid significantly influences its solubility and spectroscopic properties, particularly in IR and NMR.

-

IUPAC Name: this compound

-

Molecular Formula: C₃H₈ClNO₂

-

Molecular Weight: 125.55 g/mol

-

CAS Number: 185767-70-2

The structure contains a five-membered isoxazolidine ring with a hydroxyl group at the C4 position. The stereocenter at C4 dictates the (R) configuration.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, which is typically analyzed in a deuterated solvent like D₂O or DMSO-d₆, we can predict the following spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal five distinct signals corresponding to the different proton environments in the molecule. The protonation of the nitrogen atom will influence the chemical shifts of adjacent protons (C5-H₂). The use of D₂O as a solvent will result in the exchange of the labile O-H and N-H₂ protons with deuterium, causing their signals to disappear.

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~4.60 - 4.80 | m | 1H | CH (OH) | The proton on the carbon bearing the hydroxyl group is expected to be deshielded and appear at a relatively high chemical shift. |

| ~3.80 - 4.00 | m | 2H | O-CH ₂-CH | These methylene protons are adjacent to the electronegative oxygen atom, shifting them downfield. |

| ~3.40 - 3.60 | m | 2H | N-CH ₂-CH | These methylene protons are adjacent to the protonated nitrogen atom, which deshields them. |

| OH, NH₂ | s (broad) | 3H | OH , NH ₂ | These signals for the hydroxyl and amine protons would be visible in a solvent like DMSO-d₆ but will exchange with D₂O and disappear. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. Three distinct signals are expected for the three carbon atoms of the isoxazolidine ring.

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~75 - 80 | C H(OH) | The carbon atom bonded to the electronegative oxygen of the hydroxyl group will be the most deshielded and appear furthest downfield. |

| ~70 - 75 | O-C H₂ | The carbon adjacent to the ring oxygen is also significantly deshielded. |

| ~50 - 55 | N-C H₂ | The carbon atom adjacent to the nitrogen will appear at a lower chemical shift compared to the oxygen-bearing carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the O-H and N-H bonds.

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| 3400 - 3200 | Strong, Broad | O-H | Stretching |

| 3200 - 2800 | Strong, Broad | N-H⁺ | Stretching (from R₂NH₂⁺) |

| 2960 - 2850 | Medium | C-H | Stretching |

| 1600 - 1500 | Medium | N-H | Bending |

| 1150 - 1050 | Strong | C-O | Stretching |

| 1100 - 1000 | Medium | C-N | Stretching |

The most telling feature of the hydrochloride salt is the very broad and strong absorption in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in a secondary ammonium salt. This often overlaps with the C-H stretching frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to observe the molecular ion of the free base, as the hydrochloride salt will dissociate in solution.

Table 4: Predicted ESI-MS Data

| m/z Value | Ion | Rationale |

|---|---|---|

| 90.05 | [M+H]⁺ | This corresponds to the protonated molecule of the free base (C₃H₇NO₂), which has a molecular weight of 89.09 g/mol . |

| 112.04 | [M+Na]⁺ | Adduct with sodium ions, which are often present as impurities in the system. |

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. For [M+H]⁺, the calculated exact mass is 90.0504, which provides a highly accurate method for structural confirmation.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for a small, polar organic molecule like this compound.

General Workflow for Spectroscopic Analysis

Figure 2: General workflow for spectroscopic analysis.

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O) in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-100 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Protocol for ATR-IR Data Acquisition

-

Background Scan: Clean the surface of the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500). Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the ion of interest.

Conclusion

The synergistic use of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. While public spectral databases may lack a complete entry for this specific salt, a thorough analysis based on fundamental principles and data from analogous structures allows for a confident prediction of its spectroscopic features. The protonated nitrogen and the chiral hydroxylated carbon are key features that are clearly delineated by these analytical techniques, confirming the identity and structural integrity of this valuable chemical building block.

References

- Note: As specific spectral data for (R)

An In-depth Technical Guide to the Discovery and Synthesis of Isoxazolidine Derivatives

Foreword: The Enduring Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and synthetic organic chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds"—frameworks that can interact with a wide array of biological targets. The isoxazolidine ring is a prime example of such a scaffold.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is not only a versatile synthetic intermediate but also a core component of numerous biologically active compounds.[2] Its unique stereochemical and electronic properties make it an ideal building block for creating analogues of nucleosides, amino acids, and other natural products.[1][3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of isoxazolidine derivatives, from the foundational 1,3-dipolar cycloaddition to advanced asymmetric strategies, and to highlight their significant applications in modern drug discovery.

The Cornerstone of Synthesis: The [3+2] 1,3-Dipolar Cycloaddition

The most fundamental and widely employed method for constructing the isoxazolidine ring is the [3+2] cycloaddition reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile).[4][5] This reaction is highly valued for its ability to generate multiple stereocenters in a single, often stereospecific, step.[5][6]

Mechanism and the Role of Frontier Molecular Orbitals

The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[7][8] The regioselectivity and reactivity of this process are elegantly explained by Frontier Molecular Orbital (FMO) theory.[9][10][11] The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Generally, the cycloaddition can be classified into three types based on the relative energies of the interacting orbitals:

-

Type I (Normal-Electron Demand): The dominant interaction is between the HOMO of the dipolarophile and the LUMO of the nitrone. This is typical when the alkene is electron-rich.[6]

-

Type II (Inverse-Electron Demand): The dominant interaction is between the HOMO of the nitrone and the LUMO of the dipolarophile. This occurs with electron-poor alkenes.[12]

-

Type III: Both HOMO-LUMO interactions are of similar magnitude.

The regiochemical outcome (i.e., the formation of 4- or 5-substituted isoxazolidines) is dictated by the orbital coefficients of the interacting atoms in the FMOs. The atoms with the largest coefficients will preferentially form a bond.[7][9] For instance, in a normal-electron demand cycloaddition, the reaction favors the formation of the 5-substituted isoxazolidine.[6]

Computational studies using Density Functional Theory (DFT) have been instrumental in refining our understanding of this mechanism. DFT calculations can accurately predict transition state geometries, activation energies, and the influence of substituents on regioselectivity and stereoselectivity, corroborating experimental findings.[7][8][13][14] These studies confirm that while many of these reactions are concerted, some may proceed through a stepwise mechanism, particularly in the presence of polar solvents or with certain substrates.

Caption: FMO interactions in nitrone-alkene cycloaddition.

The Pursuit of Enantiopurity: Asymmetric Synthesis of Isoxazolidines

Given the importance of chirality in drug action, the development of enantioselective methods for isoxazolidine synthesis has been a major focus of research.[5][15] This is primarily achieved through the use of chiral catalysts, which can be broadly categorized into metal-based catalysts and organocatalysts.

Metal-Catalyzed Asymmetric Cycloadditions

A variety of chiral metal complexes have been successfully employed to catalyze the enantioselective [3+2] cycloaddition of nitrones and alkenes. These catalysts typically function as Lewis acids, coordinating to the nitrone or the alkene to create a chiral environment that directs the approach of the other reactant. This results in the preferential formation of one enantiomer.

Some of the most effective metal catalysts include complexes of:

-

Titanium: Chiral Ti(IV) catalysts have been shown to be highly effective for the cycloaddition of nitrones with acrolein, affording the corresponding endo cycloadducts with excellent enantioselectivities.[12]

-

Copper: Chiral copper complexes are also widely used and have demonstrated high levels of asymmetric induction in these reactions.

-

Iron: More recently, iron(III)-BPsalan complexes have been developed for the asymmetric 1,3-dipolar cycloaddition of nitrones with α,β-unsaturated acyl imidazoles, providing isoxazolidines in high yields and excellent stereoselectivity.[16]

-

Other metals: Complexes of zinc, nickel, and chromium have also been reported to catalyze these transformations with varying degrees of success.

| Catalyst System | Dipolarophile | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |

| Chiral Ti(IV) complex | Acrolein | High | High (endo) | up to 98 | [12] |

| Fe(III)-BPsalan | α,β-Unsaturated Acyl Imidazoles | up to 99 | >20:1 | up to 99 | [16] |

| 3,3′-Diaryl-BINOL-AlMe | Electron-rich alkenes | High | High (exo) | up to 97 | [12] |

The Rise of Organocatalysis

In recent years, organocatalysis has emerged as a powerful and often more sustainable alternative to metal catalysis. Chiral organic molecules can be used to catalyze the enantioselective synthesis of isoxazolidines, often with high levels of stereocontrol. A notable example is the use of MacMillan's imidazolidinone catalysts, which have been shown to significantly accelerate the reaction between nitrones and arylpropionaldehydes, leading to 4-isoxazolines with excellent enantiomeric ratios at room temperature.[17]

Caption: Workflow for Asymmetric Isoxazolidine Synthesis.

Applications in Drug Discovery and Development

The isoxazolidine scaffold is a cornerstone in the design of novel therapeutic agents due to its ability to mimic the furanose ring of nucleosides and its favorable physicochemical properties.[3][18]

Isoxazolidine-Based Nucleoside Analogues: Antiviral and Anticancer Agents

A significant area of research has been the synthesis of isoxazolidine nucleoside analogues as potential antiviral and anticancer drugs.[4][19] By replacing the ribose or deoxyribose sugar with an isoxazolidine ring, chemists can create molecules that interfere with viral replication or cancer cell proliferation.

| Compound Type | Target | Reported Activity (IC₅₀) | Reference |

| 5-Arylisoxazolidin-3-yl-3-diethoxyphosphonates | HeLa and K562 cancer cells | 0.1–0.3 mM | [4][19] |

| Isoxazolidines with halogen-substituted phenyl groups | L1210, CEM, and HeLa cancer cells | 100–170 μM | [18] |

| Enantiopure Isoxazolidine Derivatives | MCF-7, A-549, and SKOV3 cancer cells | 6.5–17.7 µM | [3] |

| Isoxazolidine-phosphonate conjugates | Varicella-Zoster Virus (VZV) | EC₅₀ = 12.63–58.48 µM | [2] |

Antibacterial Potential of Isoxazolidine Derivatives

Isoxazolidine-containing molecules have also demonstrated promising antibacterial activity.[20] For instance, isoxazolinyl oxazolidinones have been synthesized and shown to have potent activity against a range of Gram-positive bacteria, with MIC values significantly lower than the established antibiotic linezolid.[20][21]

| Compound Class | Bacterial Strain | Reported Activity (MIC) | Reference |

| Isoxazolinyl oxazolidinones | Staphylococcus aureus | 2 to 10-fold lower than linezolid | [20] |

| Oxazolidinones with fused heterocyclic C-rings | Staphylococcus aureus (linezolid-resistant) | < 1 μg/mL | [22] |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Staphylococcus aureus | 32–64 μg/mL | [23] |

| Isoxazolidine-phosphonate conjugates | Bacillus cereus | 0.625 mg/mL | [2] |

Experimental Protocols

General Procedure for Ni(II)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes a general method for the synthesis of 2,3-diaryl-4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidines.[24]

-

To a solution of 3,5-dimethylacryloyl pyrazole alkene (1.0 eq) and Ni(ClO₄)₂·6H₂O (0.1 eq) in CH₂Cl₂ (7 mL/mmol of alkene), add a solution of the C,N-diaryl nitrone (1.1 eq) in CH₂Cl₂ (3 mL/mmol of nitrone) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by preparative TLC using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to afford the desired isoxazolidine.

General Procedure for the Purification of 3-Isoxazolidinemethanol Derivatives by Flash Column Chromatography

This protocol provides a general method for the purification of isoxazolidine derivatives.[25]

-

TLC Analysis: First, determine an appropriate solvent system for separation by running TLC plates of the crude reaction mixture with varying ratios of n-hexane and ethyl acetate.

-

Column Packing: Prepare a glass column with a slurry of silica gel (230-400 mesh) in the chosen eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it carefully onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the solvent system, collecting fractions in separate tubes.

-

Fraction Analysis: Monitor the composition of the collected fractions by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Characterization of Isoxazolidines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of isoxazolidine derivatives.

-

¹H NMR: The chemical shifts and coupling constants of the protons on the isoxazolidine ring provide crucial information about the relative stereochemistry of the substituents. For example, the coupling constants between H-3, H-4, and H-5 can help determine whether the substituents are cis or trans to each other.[15][26][27] NOE (Nuclear Overhauser Effect) experiments can further confirm spatial proximities between protons.[15]

-

¹³C NMR: The chemical shifts of the carbon atoms in the isoxazolidine ring are also characteristic. Typically, C-3 and C-5, being attached to heteroatoms, resonate further downfield than C-4.[26][28]

Future Perspectives

The field of isoxazolidine synthesis continues to evolve, with ongoing efforts to develop more efficient, selective, and sustainable synthetic methodologies. Future research will likely focus on:

-

Novel Catalytic Systems: The discovery of new, more active, and selective catalysts, including those based on earth-abundant metals and novel organocatalytic scaffolds.

-

Broader Substrate Scope: Expanding the range of nitrones and alkenes that can participate in these cycloadditions to access even greater molecular diversity.

-

Flow Chemistry: The application of continuous flow technologies to the synthesis of isoxazolidines for improved scalability, safety, and efficiency.

-

Biological Applications: The exploration of isoxazolidine derivatives as inhibitors of new biological targets and their development as probes for chemical biology.

References

-

Synthesis and antibacterial evaluation of isoxazolinyl oxazolidinones: Search for potent antibacterial. (2009). Bioorganic & Medicinal Chemistry Letters, 19(13), 3573-3576. [Link]

-

Regio- and stereoselective synthesis of novel isoxazolidine heterocycles by 1,3-dipolar cycloaddition between C-phenyl-N-methylnitrone and substituted alkenes. Experimental and DFT investigation of selectivity and mechanism. (n.d.). RSC Publishing. [Link]

-

Design, synthesis and cytotoxicity of a new series of isoxazolidine based nucleoside analogues. (2011). Archiv der Pharmazie, 344(5), 301-310. [Link]

-

Theoretical analysis of mechanism, regio- and stereoselectivity of 1, 3-dipolar cycloaddition of cyclic nitrone and substituted alkenes by DFT method. (2023). ResearchGate. [Link]

-

Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation. (2023). ResearchGate. [Link]

-

Design, Synthesis and Cytotoxicity of a New Series of Isoxazolidine Based Nucleoside Analogues. (n.d.). Semantic Scholar. [Link]

-

Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (n.d.). MDPI. [Link]

-

Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. (2023). ResearchGate. [Link]

-

Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. (n.d.). MDPI. [Link]

-

A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (n.d.). National Center for Biotechnology Information. [Link]

-

Design, Synthesis, Anti-Varicella-Zoster and Antimicrobial Activity of (Isoxazolidin-3-yl)Phosphonate Conjugates of N1-Functionalised Quinazoline-2,4-Diones. (2022). National Institutes of Health. [Link]

-

1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]

-

(PDF) Conceptual DFT analysis of the regioselectivity of 1,3-dipolar cycloadditions: nitrones as a case of study. (n.d.). ResearchGate. [Link]

-

Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. (2013). ACS Publications. [Link]

-

Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024). MDPI. [Link]

-

“Cyclopropylidene Effect” in the 1,3-Dipolar Cycloaddition of Nitrones to Alkylidene Cyclopropanes: A Computational Rationalization. (2021). ACS Publications. [Link]

-

Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. (2022). ACS Publications. [Link]

-

In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. (2023). National Center for Biotechnology Information. [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (n.d.). National Center for Biotechnology Information. [Link]

-

Design, synthesis, antiviral and cytostatic evaluation of novel isoxazolidine nucleotide analogues with a carbamoyl linker. (n.d.). National Center for Biotechnology Information. [Link]

-

Nitrone-olefin (3+2) cycloaddition. (n.d.). Wikipedia. [Link]

-

¹H NMR multiplicities of isoxazolidines and selected NOE data for... (n.d.). ResearchGate. [Link]

-

2-Isoxazolidineethanols: an NMR study of the effect of intramolecular H-bonding on the population of nitrogen invertomers and inversion process. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 482-490. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). National Center for Biotechnology Information. [Link]

-

Synthesis and antibacterial evaluation of isoxazolinyl oxazolidinones: Search for potent antibacterial. (n.d.). ResearchGate. [Link]

-

Frontier molecular orbitals of 1,3 dipoles and dipolarophiles. (1973). Semantic Scholar. [Link]

-

Fe-BPsalan Complex-Catalyzed Asymmetric 1,3-Dipolar [3 + 2] Cycloaddition of Nitrones with α,β-Unsaturated Acyl Imidazoles. (n.d.). ACS Publications. [Link]

-

Isoxazolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. (2015). ACS Publications. [Link]

-

SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). ResearchGate. [Link]

-

Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. (n.d.). ACS Publications. [Link]

-

Mechanism and regioselectivity of 1,3-dipolar cycloaddition reactions of sulphur-centred dipoles with furan. (n.d.). Indian Academy of Sciences. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, Anti-Varicella-Zoster and Antimicrobial Activity of (Isoxazolidin-3-yl)Phosphonate Conjugates of N1-Functionalised Quinazoline-2,4-Diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Regio- and stereoselective synthesis of novel isoxazolidine heterocycles by 1,3-dipolar cycloaddition between C-phenyl-N-methylnitrone and substituted alkenes. Experimental and DFT investigation of selectivity and mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. ias.ac.in [ias.ac.in]

- 12. Isoxazolidine synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design, synthesis, antiviral and cytostatic evaluation of novel isoxazolidine nucleotide analogues with a carbamoyl linker - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and cytotoxicity of a new series of isoxazolidine based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and antibacterial evaluation of isoxazolinyl oxazolidinones: Search for potent antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. 2-Isoxazolidineethanols: an NMR study of the effect of intramolecular H-bonding on the population of nitrogen invertomers and inversion process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. oncologyradiotherapy.com [oncologyradiotherapy.com]

Stereochemistry of 3-Substituted Isoxazolidin-4-ols: A Guide to Synthesis, Control, and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolidine ring is a privileged heterocyclic scaffold, recognized for its prevalence in bioactive molecules and its utility as a versatile synthetic intermediate.[1][2][3] Specifically, 3-substituted isoxazolidin-4-ols, which bear a structural resemblance to valuable 3-hydroxypyrrolidines, represent a class of compounds with significant potential in drug discovery.[4][5] Achieving precise control over the stereochemistry at the C3 and C4 positions is paramount, as stereoisomers often exhibit divergent biological activities. This guide provides a comprehensive overview of the key strategies for the stereoselective synthesis of these compounds, the causal factors governing their stereochemical outcomes, and the definitive analytical methods for their characterization. We will explore the foundational 1,3-dipolar cycloaddition and the highly diastereoselective hydroboration-oxidation pathway, offering field-proven insights and detailed experimental protocols for the synthesis of both cis and trans isomers.

Chapter 1: The Strategic Importance of the Isoxazolidine Scaffold

Isoxazolidines are five-membered N,O-containing heterocycles that serve as crucial building blocks in the synthesis of complex natural products and pharmaceutically active molecules.[1][4] Their utility stems from the inherent reactivity of the N-O bond, which can be cleaved reductively to yield valuable 1,3-aminoalcohols—a common motif in many therapeutic agents.[6] The 4-hydroxy substitution provides an additional functional handle for molecular elaboration and can participate in critical hydrogen-bonding interactions with biological targets. The structural analogy to scaffolds like 3-hydroxypyrrolidines makes 4-hydroxyisoxazolidines compelling candidates for exploration in modern medicinal chemistry programs.[5]

The central challenge and opportunity in working with these structures lies in controlling the relative stereochemistry of the substituents at the C3 and C4 positions. The orientation of these groups (cis or trans) defines the three-dimensional shape of the molecule, which in turn dictates its interaction with chiral biological systems such as enzymes and receptors. Therefore, the development of robust, stereoselective synthetic methodologies is not merely an academic exercise but a critical prerequisite for successful drug development.

Chapter 2: Core Methodologies for Stereocontrolled Synthesis

The construction of the 3-substituted isoxazolidin-4-ol core with predictable stereochemistry can be achieved through several powerful synthetic strategies. Here, we detail two of the most effective and widely adopted approaches.

The 1,3-Dipolar Cycloaddition of Nitrones

The [3+2] cycloaddition between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) is a cornerstone of isoxazolidine synthesis.[6] This reaction is a thermally allowed, concerted process that efficiently constructs the five-membered ring.[7] The stereochemical outcome—specifically the endo vs. exo approach of the dipole to the dipolarophile—is influenced by a combination of steric and electronic factors, and can often be directed by the use of a catalyst.[8]

In the context of synthesizing isoxazolidin-4-ol precursors, the reaction of a nitrone with a suitable alkene can be guided by Lewis acid catalysts, such as metal triflates.[8] The catalyst coordinates to the alkene or nitrone, lowering the energy of the LUMO and accelerating the reaction. More importantly, this coordination can create a more organized transition state, favoring one diastereomeric outcome over the other. For instance, studies have shown that catalysts like Zinc(II) triflate (Zn(OTf)₂) can significantly enhance the ratio of the endo cycloadduct.[8]

Caption: Catalyzed 1,3-Dipolar Cycloaddition Workflow.

The choice of Lewis acid can have a pronounced effect on both the reaction yield and the diastereomeric ratio of the resulting isoxazolidine products.

| Entry | Catalyst (0.25 equiv.) | Solvent | Temp (°C) | Time (h) | endo-Adduct: exo-Adduct Ratio | Combined Yield (%) |

| 1 | None | Toluene | 110 | 24 | 1.33 : 1 | 70 |

| 2 | Zn(OTf)₂ | Toluene | 60 | 48 | 2.14 : 1 | 80 |

| 3 | AgOTf | Toluene | 80 | 24 | 1.25 : 1 | 90 |

| 4 | Cu(OTf)₂ | Toluene | 80 | 24 | 1.63 : 1 | 50 |

| Data adapted from optimization studies on the cycloaddition of N-benzyl nitrone of benzaldehyde with indenone.[8] |

This protocol is a representative procedure for the synthesis of an isoxazolidine via a silver triflate-catalyzed cycloaddition.

-

Reactant Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the nitrone (1.0 mmol, 1.0 equiv).

-

Solvent and Catalyst Addition: Add toluene (7 mL) followed by silver triflate (AgOTf) (0.25 mmol, 0.25 equiv).

-

Dipolarophile Addition: Add the alkene (1.2 mmol, 1.2 equiv) to the mixture.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to separate the diastereomeric products.[8]

The Hydroboration-Oxidation Strategy: Access to Both Cis and Trans Diastereomers

A highly effective and stereoselective modern approach allows for the synthesis of both C-3/4-cis and C-3/4-trans isomers of 3-substituted isoxazolidin-4-ols.[4][9] This strategy begins with a regio- and stereoselective hydroboration-oxidation of a 4,5-unsubstituted 2,3-dihydroisoxazole, which reliably produces the trans isomer.[4][9][10] The power of this methodology lies in the subsequent two-step sequence that inverts the stereochemistry at C4, providing access to the corresponding cis isomer.

-

Trans-Selective Hydroboration-Oxidation: The hydroboration of the 2,3-dihydroisoxazole double bond with reagents like borane-tetrahydrofuran complex (BH₃·THF) proceeds via addition of the boron to the less hindered face of the molecule. The subsequent oxidation with basic hydrogen peroxide replaces the boron with a hydroxyl group with retention of configuration, leading to the formation of the C-3/4-trans isoxazolidin-4-ol with high diastereoselectivity.[4]

-

Cis-Isomer via Inversion: To access the cis isomer, the newly installed trans-hydroxyl group is first oxidized to a ketone using a mild oxidant like Dess-Martin periodinane. This step temporarily removes the stereocenter at C4. The subsequent reduction of the resulting isoxazolidin-4-one with a sterically demanding reducing agent, such as L-selectride, proceeds via hydride delivery to the less hindered face. This controlled reduction re-establishes the hydroxyl group, but now in a cis relationship to the C3 substituent.[4][9]

Caption: Diastereoselective Synthesis and Inversion Pathway.

This protocol describes the synthesis of the trans isomer.

-

Hydroboration: Dissolve the 2,3-dihydroisoxazole (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) in a flame-dried flask under Argon. Cool the solution to 0 °C. Add BH₃·THF complex (1.0 M in THF, 1.1 mmol, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Oxidation: Cool the mixture back to 0 °C. Carefully and slowly add aqueous NaOH (e.g., 3 M) followed by dropwise addition of 30% H₂O₂. Caution: This oxidation is exothermic. Maintain vigorous cooling.

-

Workup: After stirring for 1 hour at room temperature, saturate the aqueous layer with NaCl and extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]

Chapter 3: Unambiguous Stereochemical Assignment

The successful synthesis of stereoisomers is meaningless without reliable methods to determine their structure. Two primary techniques provide the necessary analytical certainty.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the relative stereochemistry of diastereomers in solution.[12]

-

¹H NMR: The coupling constants (J-values) between protons on C3, C4, and C5 can provide crucial information about their dihedral angles and thus their relative orientation (cis or trans). Protons in a trans relationship often exhibit a larger coupling constant than those in a cis relationship.

-

¹³C NMR: Diastereomers are distinct compounds and will display different chemical shifts for their corresponding carbon atoms.[12]

-

2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is definitive for assigning relative stereochemistry. It detects protons that are close in space. For a cis isomer, a NOE correlation would be expected between the proton at C3 and the proton at C4, whereas for the trans isomer, this correlation would be absent.[8]

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for structural elucidation.[13] It provides an unequivocal, three-dimensional map of the atoms in a molecule, definitively establishing both relative and absolute stereochemistry.[14] While obtaining diffraction-quality crystals can be a bottleneck, a successful crystal structure provides irrefutable proof of the stereochemical outcome of a reaction.[15][16] This technique is often used to confirm the structure of a key product, thereby validating the stereochemical assignments made by NMR for an entire series of related compounds.

Chapter 4: Conclusion and Outlook

The stereocontrolled synthesis of 3-substituted isoxazolidin-4-ols is a well-developed field offering robust and reliable methodologies for accessing specific stereoisomers. The classic 1,3-dipolar cycloaddition provides a direct route to the isoxazolidine core, with catalysts enabling control over the diastereomeric outcome. More recent advances, such as the hydroboration-oxidation and subsequent stereochemical inversion sequence, offer a powerful and flexible platform for the preparation of both C-3/4-cis and trans diastereomers from a common precursor.[4]

The ability to selectively synthesize and definitively characterize these scaffolds using NMR and X-ray crystallography empowers medicinal chemists to conduct rigorous structure-activity relationship (SAR) studies. As our understanding of molecular recognition deepens, the demand for stereochemically pure building blocks like 3-substituted isoxazolidin-4-ols will only increase, solidifying their role as valuable components in the discovery of next-generation therapeutics.

References

-

Dikošová, L., Laceková, J., Záborský, O., & Fischer, R. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 16, 1313–1319. Available at: [Link]

-

Dikošová, L., Laceková, J., Záborský, O., & Fischer, R. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 16, 1313–1319. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. PubMed. Available at: [Link]

-

ResearchGate. (2020). (PDF) Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 26(15), 4483. Available at: [Link]

-

Beilstein Archives. (2022). Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. Available at: [Link]

-

Schomaker, J. M., et al. (2011). Stereoselective Isoxazolidine Synthesis Via Copper-Catalyzed Alkene Aminooxygenation. Organic Letters, 13(7), 1584–1587. Available at: [Link]

-

Wikipedia. (n.d.). Isoxazolidine. Available at: [Link]

-

ResearchGate. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Available at: [Link]

-

JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Available at: [Link]

-

Tzani, A., et al. (2021). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 26(1), 193. Available at: [Link]

-

Fischer, R., et al. (2018). Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation. Beilstein Journal of Organic Chemistry, 14, 1446–1453. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1: Synthetic approach towards isoxazolidin-4-ols via the... Available at: [Link]

-

ResearchGate. (n.d.). 3-Substituted isoxazolidin-4-ols resembling 3-hydroxypyrrolidines. Available at: [Link]

-

Ali, S. A., & Wazeer, M. I. M. (2008). Study of Inversion Isomerism in Some 4,5-cis-substituted-2-isoxazolidineethanols by NMR Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 292–295. Available at: [Link]

-

Pellissier, H. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 116(24), 15235–15283. Available at: [Link]

-

ResearchGate. (2025). (PDF) Synthesis of isoxazolidine via 1,3-dipolar cycloaddition of N-4-tert-benzylidene nitrone and maleimide in imidazolium-based ionic liquids. Available at: [Link]

-

Royal Society of Chemistry. (2005). 1,3-Dipolar cycloaddition on solid supports: nitrone approach towards isoxazolidines and isoxazolines and subsequent transformations. Chemical Society Reviews. Available at: [Link]

-

IRIS Unibas. (2010). Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. Available at: [Link]

-

ResearchGate. (2025). New isoxazolidine derivatives: Synthesis, Spectroscopic analysis, X-ray, DFT calculation, Biological activity studies. Available at: [Link]

-

Cardona, F., et al. (2021). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 26(21), 6485. Available at: [Link]

-

National Center for Biotechnology Information. (2024). New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. Available at: [Link]

-

Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6702. Available at: [Link]

-

Beilstein Journals. (n.d.). Search Results. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Available at: [Link]

-

University of Catania. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Available at: [Link]

-

Nova Science Publishers. (n.d.). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (2009). X-Ray Crystallography of Chemical Compounds. Available at: [Link]

Sources

- 1. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoxazolidine - Wikipedia [en.wikipedia.org]

- 7. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics [mdpi.com]

- 8. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles [beilstein-journals.org]

- 12. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 13. novapublishers.com [novapublishers.com]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of 4-Hydroxyisoxazolidines: Strategies, Mechanisms, and Protocols for Modern Drug Discovery

Executive Summary: The isoxazolidine ring system, particularly the 4-hydroxy substituted variant, represents a privileged scaffold in medicinal chemistry and drug development.[1][2] Valued as versatile intermediates for synthesizing complex bioactive molecules, their structural similarity to key biological motifs like 3-hydroxypyrrolidines makes them potent building blocks for novel therapeutics.[1][2] This guide provides a detailed exploration of the core synthetic methodologies for accessing 4-hydroxyisoxazolidines, with a focus on the underlying mechanistic principles that govern reaction outcomes. We delve into the cornerstone [3+2] cycloaddition of nitrones and olefins, examining the frontier molecular orbital theory that dictates regioselectivity. Furthermore, we present alternative strategies, such as the stereoselective hydroboration-oxidation of dihydroisoxazoles, offering a different approach to stereocontrol.[1] Each section is grounded in authoritative literature, complete with detailed experimental protocols and data summaries to empower researchers in their synthetic endeavors.

The Strategic Importance of the 4-Hydroxyisoxazolidine Core

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, with five-membered rings offering a versatile and readily modifiable core.[3][4] Among these, 4-hydroxyisoxazolidines have emerged as crucial synthetic intermediates.[1] Their utility stems from the N-O bond, which can be reductively cleaved to yield valuable 1,3-aminoalcohols, and the multiple stereogenic centers that can be installed with high degrees of control.[5][6] This structural richness allows them to be used in the design of peptidomimetics and as scaffolds for generating chemical diversity in drug discovery programs.[3] The demand for enantiopure compounds has driven significant research into asymmetric methods for their synthesis, making a deep understanding of the available strategies essential for the modern medicinal chemist.[6][7]

The Cornerstone of Synthesis: [3+2] Nitrone-Olefin Cycloaddition

The most prominent and widely utilized method for constructing the isoxazolidine ring is the 1,3-dipolar cycloaddition between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile).[6][8] This concerted, pericyclic reaction forms a new C-C and a new C-O bond in a single, stereospecific step, making it a highly atom-economical approach to this heterocyclic system.[8]

Mechanistic Principles: Frontier Molecular Orbital (FMO) Theory and Regioselectivity

The regiochemical outcome of the nitrone-olefin cycloaddition—that is, whether a 4-substituted or 5-substituted isoxazolidine is formed—is governed by the interaction of the frontier molecular orbitals (FMOs) of the reactants.[8] The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The dominant interaction determines the product.

-

Interaction 1 (HOMOdipolarophile-LUMOnitrone): This interaction is dominant when the alkene (dipolarophile) is electron-rich (possesses an electron-donating group). In this scenario, the reaction favors the formation of the 5-substituted isoxazolidine .[8]

-

Interaction 2 (HOMOnitrone-LUMOdipolarophile): Conversely, when the alkene is electron-poor (possesses an electron-withdrawing group), this interaction is the most significant, leading preferentially to the 4-substituted isoxazolidine .[8] To synthesize 4-hydroxyisoxazolidines via this route, an alkene precursor with an oxygen-containing electron-withdrawing group (like an acrylate) or a masked hydroxyl group is typically employed.

Caption: FMO interactions governing regioselectivity in nitrone-olefin cycloadditions.

Asymmetric Synthesis via Cycloaddition

Achieving enantioselectivity is paramount for pharmaceutical applications. Organocatalysis has emerged as a particularly attractive strategy due to the use of mild reaction conditions and the avoidance of expensive or toxic metals.[3] For instance, second-generation MacMillan imidazolidinone catalysts have been successfully employed in the enantioselective 1,3-dipolar cycloaddition of nitrones and arylpropionaldehydes, affording highly functionalized isoxazolines (precursors to isoxazolidines) with excellent enantiomeric ratios.[4]

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of 4-Substituted Isoxazolidines

This protocol is a representative procedure for the synthesis of 4-functionalized isoxazolidines via a Lewis acid-catalyzed [3+2] cycloaddition, adapted from methodologies described in the literature.[9]

-

Reactant Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the C,N-diarylnitrone (1.0 mmol, 1.0 equiv.) and the electron-deficient alkene, such as 3,5-dimethylacryloylpyrazole (1.1 mmol, 1.1 equiv.).

-

Solvent and Catalyst Addition: Dissolve the reactants in a suitable anhydrous solvent (e.g., Dichloromethane or Toluene, 10 mL). Add the Lewis acid catalyst (e.g., Ni(ClO₄)₂·6H₂O, 10 mol%) to the solution.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often rapid, completing within 10-30 minutes.[9]

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the reaction solvent (2 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-substituted isoxazolidine.

Alternative Pathways: Post-Modification of Dihydroisoxazoles

An alternative and powerful strategy for accessing 4-hydroxyisoxazolidines involves the functionalization of a pre-formed heterocyclic ring, namely a 2,3-dihydroisoxazole (also known as a 4-isoxazoline).[2] This approach offers a different handle on stereochemical control and can be highly effective for specific substitution patterns.

Stereoselective Hydroboration-Oxidation

A highly regio- and stereoselective method involves the hydroboration-oxidation of 4,5-unsubstituted 2,3-dihydroisoxazoles.[1][2] This two-step process introduces a hydroxyl group at the C-4 position with a defined stereochemistry.

-

Hydroboration: The 2,3-dihydroisoxazole is treated with a borane reagent (e.g., BH₃·THF). The boron adds to the less sterically hindered face of the double bond, and regioselectively to the C-5 position.

-

Oxidation: Subsequent oxidation of the intermediate organoborane with basic hydrogen peroxide replaces the boron atom with a hydroxyl group at C-4, with retention of configuration. This sequence reliably produces trans isomers of 3-substituted isoxazolidin-4-ols.[1][2]

The significance of this method lies in its applicability to a wide range of substrates starting from readily available C-alkyl/aryl-nitrones and its predictable stereochemical outcome.[1]

Caption: Workflow for the synthesis of trans-isoxazolidin-4-ols.

Experimental Protocol: Synthesis of trans-3-Substituted Isoxazolidin-4-ols

This protocol is based on the hydroboration-oxidation methodology reported by Dikošová et al.[1]

-

Hydroboration: Dissolve the 2,3-dihydroisoxazole (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) in a flame-dried flask under an argon atmosphere. Cool the solution to 0 °C in an ice bath. Add a solution of BH₃·THF (1 M in THF, 1.2 mmol, 1.2 equiv.) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add an aqueous solution of NaOH (3 M, 2 mL), followed by the dropwise addition of hydrogen peroxide (30% aq., 2 mL).

-

Reaction and Work-up: Remove the ice bath and stir the mixture vigorously at room temperature for 12 hours. Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the pure trans-isoxazolidin-4-ol.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. The following table summarizes key features of the primary methods discussed.

| Method | Key Reactants | Primary Product Control | Stereoselectivity | Advantages | Limitations |

| [3+2] Cycloaddition | Nitrone, Alkene | Regioselectivity (FMO-controlled) | Stereospecific from alkene geometry; diastereoselectivity can be low without catalysts.[8] | Atom economical, convergent, direct formation of the ring. | Regiocontrol can be challenging with electronically ambiguous alkenes; may require catalysts for high stereocontrol.[6] |

| Hydroboration-Oxidation | 2,3-Dihydroisoxazole | Regiospecific hydroxylation at C-4 | Highly diastereoselective for the trans product.[1] | Excellent and predictable stereocontrol, avoids issues of cycloaddition regioselectivity. | Requires a multi-step synthesis of the dihydroisoxazole precursor.[2] |

Conclusion and Future Outlook

The synthesis of 4-hydroxyisoxazolidines is well-served by robust and mechanistically understood methodologies. The [3+2] cycloaddition remains the most direct route, with modern advances in asymmetric organocatalysis providing excellent control over enantioselectivity.[4] In parallel, post-cyclization functionalization strategies, particularly the hydroboration-oxidation of dihydroisoxazoles, offer a powerful and highly stereoselective alternative for accessing specific isomers.[2] As the demand for structurally complex and stereochemically pure molecules in drug discovery continues to grow, the development of novel catalytic systems that offer even greater efficiency, broader substrate scope, and more precise control over all stereocenters will remain a key objective for synthetic chemists in the field.

References

- Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega.

-

Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Nitrone-olefin (3+2) cycloaddition. Wikipedia. Available at: [Link]

- Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. National Institutes of Health.

-

1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI. Available at: [Link]

-

Synthesis of Some Isoxazolidine and Isoxazoline Derivatives Using Nitrone-Derived (‒)-Menthone via 1,3-Dipolar Cycloaddition with Alkenes, Alkynes and Cycloalkenes. ResearchGate. Available at: [Link]

- Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science.

-

Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega. Available at: [Link]

-

Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. National Institutes of Health. Available at: [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]

-

Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI. Available at: [Link]

-